6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H17NO2S . It contains a thiophene ring attached to a tetrahydroisoquinoline structure with two methoxy groups at the 6 and 7 positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 156.14° C and a predicted boiling point of 407.2° C at 760 mmHg . The density is predicted to be 1.2 g/cm3 and the refractive index is predicted to be n20D 1.58 .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding disease processes and developing new therapeutic strategies.
HIV-1 Reverse Transcriptase Inhibitors
The compound has been used in the design, synthesis, and evaluation of novel derivatives as HIV-1 reverse transcriptase inhibitors . Reverse transcriptase is an enzyme that HIV uses to replicate its genetic material; inhibiting this enzyme is a key strategy in treating HIV infection.
Synthesis of Complex Isoquinolines and Quinolizidines
The compound has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines . These are classes of compounds with diverse biological activities, making them of interest in medicinal chemistry.
Anti-Inflammatory Applications
Tetrahydroisoquinoline (THIQ) scaffolds, which this compound contains, have been used in the design and synthesis of anti-inflammatory compounds .
Anti-Viral Applications
THIQ scaffolds have also been used in the design and synthesis of anti-viral compounds . This makes the compound potentially useful in the development of new antiviral drugs.
Anti-Fungal Applications
Similarly, THIQ scaffolds have been used in the design and synthesis of anti-fungal compounds . This suggests potential applications in treating fungal infections.
Anti-Cancer Applications
The compound, due to its THIQ scaffold, has potential applications in the design and synthesis of anti-cancer compounds . This could be valuable in the ongoing search for more effective cancer treatments.
Parkinson’s Disease Treatment
Finally, THIQ scaffolds have been used in the design and synthesis of compounds for the treatment of Parkinson’s disease . This suggests potential applications in neurodegenerative disease research.
properties
IUPAC Name |
6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRHRXCWKOJAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194421 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
511239-03-5 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511239-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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